2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride
CAS No.: 118591-69-8
Cat. No.: VC20841199
Molecular Formula: C7H4ClF2NO
Molecular Weight: 191.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118591-69-8 |
|---|---|
| Molecular Formula | C7H4ClF2NO |
| Molecular Weight | 191.56 g/mol |
| IUPAC Name | (1Z)-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride |
| Standard InChI | InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H/b11-7- |
| Standard InChI Key | QBIPVAANFKTSIG-XFFZJAGNSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)F)/C(=N/O)/Cl)F |
| SMILES | C1=CC(=C(C(=C1)F)C(=NO)Cl)F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C(=NO)Cl)F |
Introduction
Physical and Chemical Properties
Basic Identification and Physical Properties
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is identified by several key parameters that define its physical and chemical nature. These properties are essential for researchers working with this compound to ensure proper handling, storage, and application in synthetic procedures.
The physical state of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride may vary depending on storage conditions and purity, with descriptions ranging from a white powder to a slight yellow solid. High-purity samples used in research typically have an assay value of at least 95% as confirmed by nuclear magnetic resonance spectroscopy .
Chemical Structure and Reactivity
The chemical structure of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride features a benzene ring with two fluorine substituents at the 2 and 6 positions, creating a symmetrical arrangement around the ring. The carboximidoyl chloride group (C=N-OH with a chlorine atom attached to the carbon) extends from the benzene ring, providing a reactive site for various chemical transformations.
The compound's reactivity is significantly influenced by its functional groups:
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The carboximidoyl chloride group is susceptible to nucleophilic substitution reactions, making it valuable in the synthesis of more complex molecules.
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The hydroxyl group (-OH) can participate in hydrogen bonding and acts as a mild acid in certain reactions.
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The fluorine atoms enhance the compound's metabolic stability and can influence its binding affinity to biological targets.
This unique combination of functional groups contributes to the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.
Synthesis and Preparation
Optimization of Synthesis
Industrial production of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride may employ continuous flow processes and automated systems to ensure consistent quality and yield. These approaches help mitigate some of the challenges associated with batch processing, such as heat dissipation and mixing efficiency.
Optimized synthetic procedures typically focus on:
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Temperature control during the chlorination step to minimize side reactions.
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Selection of appropriate solvents to enhance solubility and reaction rates.
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Purification techniques to achieve the high purity levels (>95%) required for research applications .
Applications and Biological Activity
Research Applications
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride serves as a valuable building block in organic synthesis, particularly in the development of:
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Novel pharmaceutical compounds and drug candidates
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Specialized reagents for chemical biology
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Probes for mechanism studies in biochemical systems
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Intermediates in the synthesis of more complex fluorinated compounds
Comparative Analysis
Comparison with Similar Compounds
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with structurally related compounds to understand its distinctive properties and potential applications. One such related compound is 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride, which differs only in the halogen substituents (chlorine instead of fluorine).
| Property | 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride | 2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride |
|---|---|---|
| Molecular Formula | C₇H₄ClF₂NO | C₇H₄Cl₃NO |
| Molecular Weight | 191.56 g/mol | 224.47 g/mol |
| CAS Number | 118591-69-8 | 6579-27-7 |
| Halogen Effect | Stronger electron-withdrawing, smaller atomic radius | Weaker electron-withdrawing, larger atomic radius |
| Biological Implications | Potentially higher metabolic stability | Different binding profile and reactivity |
The substitution of fluorine for chlorine typically results in:
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Increased bond strength (C-F bonds are stronger than C-Cl bonds)
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Altered electronic distribution around the aromatic ring
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Different hydrogen bonding characteristics
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Modified lipophilicity and membrane permeability
These differences can significantly impact the compound's behavior in chemical reactions and its interactions with biological targets.
| Supplier Type | Typical Packaging | Purity Specification | Lead Time | Application |
|---|---|---|---|---|
| Research Chemical Suppliers | 100mg - 5g | >95% (NMR) | Variable | Research and development |
| Industrial Chemical Providers | 25kg drums | ≥99% | According to customer request | Pharmaceutical intermediates |
| Specialized Reagent Companies | Custom quantities | Custom specifications | By arrangement | Custom synthesis projects |
Commercial supplies are typically accompanied by analytical data confirming the compound's identity, usually through NMR spectroscopy, and its purity, which is critical for research applications requiring reproducible results .
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